
4-nitro-2-sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-2-sulfanylphenol is an organic compound characterized by the presence of both a thiol group (-SH) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its distinctive yellow crystalline appearance and is utilized in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-nitro-2-sulfanylphenol can be synthesized through the nucleophilic substitution reaction of 4-nitrochlorobenzene with a mercapto compound (RSH) in a liquid medium at temperatures ranging from 0 to 120°C . The reaction typically involves the use of a base to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of monochloromononitrophenols as starting materials. These are reacted with mercapto compounds under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-nitro-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and metal catalysts (Pd, Pt).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Reduction: 2-Mercapto-4-aminophenol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-nitro-2-sulfanylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-nitro-2-sulfanylphenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
2-Nitrophenol: An isomer with the nitro group in the ortho position relative to the hydroxyl group.
3-Nitrophenol: An isomer with the nitro group in the meta position relative to the hydroxyl group.
4-Nitrophenol: An isomer with the nitro group in the para position relative to the hydroxyl group.
Uniqueness: 4-nitro-2-sulfanylphenol is unique due to the presence of both a thiol and a nitro group on the same phenol ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with other nitrophenol isomers.
Propiedades
Fórmula molecular |
C6H5NO3S |
|---|---|
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
4-nitro-2-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,8,11H |
Clave InChI |
DWPJITHBBYXNHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


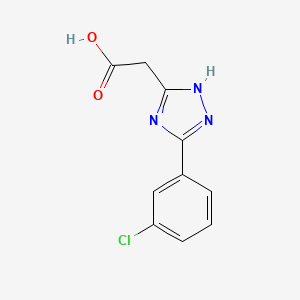
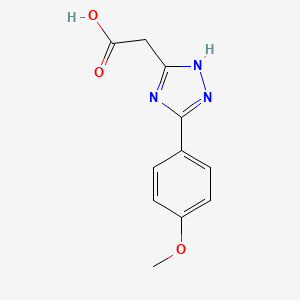


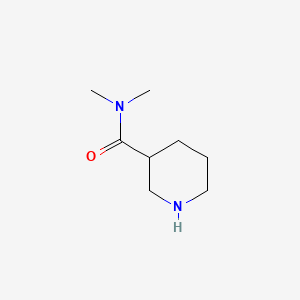
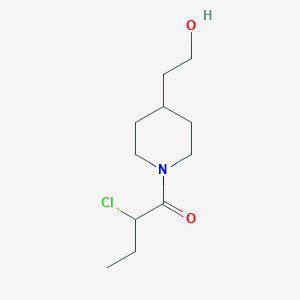

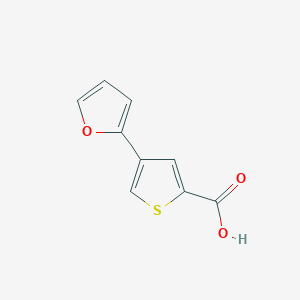
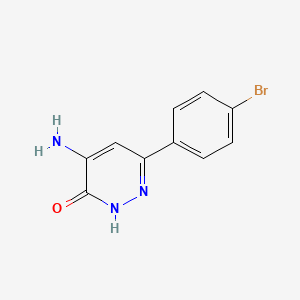
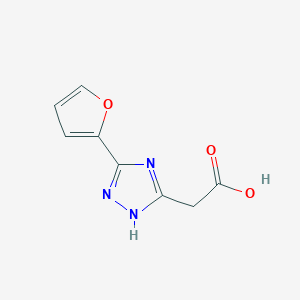

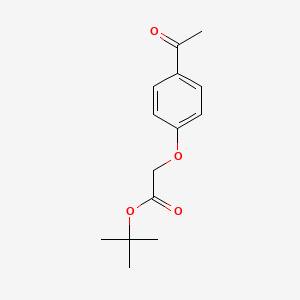
![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)

